3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” belongs to a class of compounds known as triazolopurines. These compounds are characterized by a purine core (a type of heterocyclic aromatic organic compound) that has a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) attached to it .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, a triazole ring, and various substituents including a 4-fluorophenyl group, a methyl group, and a phenethyl group . Detailed structural analysis would require more specific information or experimental data.Chemical Reactions Analysis
Triazolopurines can participate in a variety of chemical reactions, but the exact reactions would depend on the specific substituents present on the molecule. For example, the fluorophenyl group might undergo reactions typical of aromatic halides .Scientific Research Applications
Application in Cancer Treatment
Field
This compound has been used in the field of Cancer Research .
Application Summary
The compound has been identified as a potential inhibitor of CDK2 , a protein kinase that is a target for cancer treatment .
Method of Application
The compound was synthesized and then tested for its ability to inhibit the growth of three different cell lines .
Results
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Application in Antimicrobial Research
Field
This compound has been used in the field of Antimicrobial Research .
Application Summary
The compound has been synthesized and tested for its antimicrobial activity .
Method of Application
The compound was synthesized and then tested for its antimicrobial activity .
Results
The results of this research are not specified in the source .
Application in the Development of Energetic Materials
Field
This compound has been used in the field of Material Science .
Application Summary
The compound has been identified as a potential component in the development of energetic materials .
Method of Application
The compound was synthesized and then tested for its thermal stability and detonation properties .
Results
Application in Adenosine Receptor Research
Field
This compound has been used in the field of Adenosine Receptor Research .
Application Summary
The compound has been used to develop functionalized ligands to target adenosine receptors .
Method of Application
The compound was synthesized and then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .
Results
Different affinity and selectivity profiles were observed towards hA, hA and hA adenosine receptors .
Application in c-Met Kinase Inhibition
Field
This compound has been used in the field of c-Met Kinase Inhibition .
Application Summary
The compound has been identified as a potential inhibitor of c-Met kinase .
Method of Application
The compound was synthesized and then tested for its ability to inhibit c-Met kinase .
Results
The compound exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively, and it also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) .
Application in the Development of Functionalized Ligands
Field
This compound has been used in the field of Functionalized Ligand Development .
Future Directions
properties
IUPAC Name |
8-(4-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-26-19-16(18(29)23-21(26)30)27(12-11-13-5-3-2-4-6-13)20-25-24-17(28(19)20)14-7-9-15(22)10-8-14/h2-10H,11-12H2,1H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAUPPHGHPBDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.